molecular formula C5H8ClN3S B101914 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride CAS No. 18876-82-9

2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

Cat. No.: B101914
CAS No.: 18876-82-9
M. Wt: 177.66 g/mol
InChI Key: YYLYRAUCGUIGIE-UHFFFAOYSA-N
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Description

Chemical Identity and Properties
2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride (molecular formula: C₅H₇N₃S·HCl; molecular weight: 177.65 g/mol) is a heterocyclic organic compound featuring a thiazole core substituted with a methyl group at position 2 and a carboximidamide moiety at position 2. Its CAS registry number is 18876-82-9, and it has a melting point of 185°C . The hydrochloride salt enhances its stability and solubility in polar solvents, making it suitable for pharmaceutical and synthetic applications.

These methods suggest that the target compound may be synthesized through similar nucleophilic substitution or condensation reactions.

Properties

IUPAC Name

2-methyl-1,3-thiazole-4-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3S.ClH/c1-3-8-4(2-9-3)5(6)7;/h2H,1H3,(H3,6,7);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YYLYRAUCGUIGIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90384068
Record name 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

18876-82-9
Record name 2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90384068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Methyl-thiazole-4-carboxamidine; hydrochloride
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Preparation Methods

Reaction Pathway

  • Formation of 2-Methylthiazole-4-Carbonitrile :
    A mixture of chloroacetone and thiourea undergoes cyclization in ethanol under reflux to yield 2-methylthiazole-4-carbonitrile.

    ClCH2COCH3+NH2CSNH2EtOH, refluxC5H5N2S+NH4Cl\text{ClCH}_2\text{COCH}_3 + \text{NH}_2\text{CSNH}_2 \xrightarrow{\text{EtOH, reflux}} \text{C}_5\text{H}_5\text{N}_2\text{S} + \text{NH}_4\text{Cl}
  • Conversion to Carboximidamide :
    The nitrile group is treated with anhydrous ammonia in the presence of HCl gas in methanol, facilitating the Pinner reaction to form the amidine hydrochloride.

    C5H5N2S+NH3+HClMeOHC5H8ClN3S\text{C}_5\text{H}_5\text{N}_2\text{S} + \text{NH}_3 + \text{HCl} \xrightarrow{\text{MeOH}} \text{C}_5\text{H}_8\text{ClN}_3\text{S}

Key Data

Starting MaterialReagentsConditionsYieldReference
Chloroacetone, thioureaEthanolReflux, 6 hr65%
2-Methylthiazole-4-carbonitrileNH₃, HClMethanol, 0°C, 12 hr72%

This route offers moderate yields but requires stringent control over ammonia and HCl stoichiometry to avoid over-hydrolysis.

Direct Cyclization Using Thiourea Derivatives

An alternative one-pot method involves the cyclocondensation of α-halo ketones with functionalized thioureas. This approach integrates the carboximidamide group during ring formation.

Reaction Pathway

  • Synthesis of N-Cyano Thiourea :
    Methyl chloroacetoacetate reacts with N-cyanothiourea in dimethylformamide (DMF) at 80°C to form the thiazole core with an adjacent nitrile group.

  • Hydrochlorination :
    The nitrile is converted to the amidine hydrochloride using HCl in ethanol, followed by recrystallization.

Key Data

Starting MaterialReagentsConditionsYieldReference
Methyl chloroacetoacetate, N-cyanothioureaDMF80°C, 4 hr58%
Intermediate nitrileHCl, EtOHReflux, 3 hr68%

This method reduces step count but faces challenges in purifying intermediates due to side reactions.

Carboxylic Acid Coupling with Hydroxyimidamide

Adapting methodologies from oxadiazole synthesis, this route employs coupling agents to link the thiazole-carboxylic acid with hydroxyimidamide.

Reaction Pathway

  • Synthesis of 2-Methylthiazole-4-Carboxylic Acid :
    Oxidation of 2-methylthiazole-4-methanol using KMnO₄ in acidic conditions yields the carboxylic acid.

  • Activation and Coupling :
    The acid is activated with EDC·HCl and DMAP, then reacted with N'-hydroxyimidamide in DMF to form the carboximidamide.

  • Salt Formation :
    Treatment with HCl gas in diethyl ether produces the hydrochloride salt.

Key Data

Starting MaterialReagentsConditionsYieldReference
2-Methylthiazole-4-methanolKMnO₄, H₂SO₄60°C, 2 hr75%
2-Methylthiazole-4-carboxylic acidEDC·HCl, DMAPDMF, rt, 12 hr66%

This method is advantageous for scalability but requires expensive coupling reagents.

Thioamide to Amidine Transformation

Thioamides serve as precursors for amidines through desulfurization.

Reaction Pathway

  • Synthesis of 2-Methylthiazole-4-Thiocarboxamide :
    Reaction of 2-methylthiazole-4-carbonitrile with H₂S in pyridine yields the thioamide.

  • Desulfurization :
    Treatment with HgO and NH₃ in ethanol converts the thioamide to the amidine, followed by HCl addition.

Key Data

Starting MaterialReagentsConditionsYieldReference
2-Methylthiazole-4-carbonitrileH₂S, pyridine0°C, 6 hr60%
Thioamide intermediateHgO, NH₃EtOH, reflux, 8 hr55%

This route is limited by the toxicity of HgO and moderate yields.

Microwave-Assisted Cyclization

Modern techniques like microwave irradiation enhance reaction efficiency for thiazole formation.

Reaction Pathway

  • Microwave Cyclocondensation :
    A mixture of chloroacetone, thiourea, and ammonium chloride is irradiated at 150 W for 15 minutes to form 2-methylthiazole-4-carbonitrile.

  • Amidine Formation :
    The nitrile undergoes Pinner reaction conditions as described in Method 1.

Key Data

Starting MaterialReagentsConditionsYieldReference
Chloroacetone, thioureaNH₄ClMicrowave, 150 W, 15 min78%

Microwave methods reduce reaction times but require specialized equipment.

Comparative Analysis of Methods

MethodAdvantagesLimitationsTypical Yield
Hantzsch SynthesisSimple reagentsMulti-step65–72%
Thiourea CyclizationOne-potPurification challenges58–68%
Carboxylic Acid CouplingHigh purityCostly reagents66–75%
Thioamide RouteAvoids nitrilesToxic reagents55–60%
Microwave-AssistedFastEquipment-dependent78%

Scientific Research Applications

2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of infections and inflammatory conditions.

    Industry: Utilized in the production of various chemical products and intermediates.

Mechanism of Action

The mechanism of action of 2-Methyl-1,3-thiazole-4-carboximidamide Hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

2-Methyl-1,3-oxazole-4-carboximidamide Hydrochloride

Structural and Functional Differences

  • Core Heterocycle: The oxazole analog replaces sulfur in the thiazole ring with oxygen, altering electronic properties.
  • No melting point or CAS data are provided .
  • Reactivity : The oxazole’s reduced electron density may decrease stability under acidic conditions compared to thiazoles.

Acotiamide Hydrochloride

Pharmacological Relevance

  • Structure : Acotiamide (C₂₁H₃₀N₄O₅S·HCl·3H₂O) contains a thiazolecarboxamide group but is further functionalized with a substituted benzoyl moiety and a tertiary amine side chain .
  • Its carboxamide group likely enhances binding to gastrointestinal targets, whereas the target compound’s carboximidamide group may offer distinct hydrogen-bonding capabilities.

4-Chloropyridine-2-carbonyl Chloride Hydrochloride

Data Table: Key Comparative Properties

Compound Name Molecular Formula CAS RN Melting Point (°C) Core Structure Functional Groups Reference
2-Methyl-1,3-thiazole-4-carboximidamide HCl C₅H₇N₃S·HCl 18876-82-9 185 Thiazole Carboximidamide, Methyl
2-Methyl-1,3-oxazole-4-carboximidamide HCl C₅H₇N₃O·HCl (inferred) Not provided Not provided Oxazole Carboximidamide, Methyl
Acotiamide Hydrochloride C₂₁H₃₀N₄O₅S·HCl·3H₂O 773092-05-0 Not provided Thiazolecarboxamide Substituted benzoyl, Tertiary amine
4-Chloropyridine-2-carbonyl Chloride HCl C₆H₃Cl₂NO Not provided 34–38 Pyridine Acyl chloride, Chlorine

Biological Activity

2-Methyl-1,3-thiazole-4-carboximidamide hydrochloride is a thiazole derivative that has garnered attention for its diverse biological activities. This compound is primarily noted for its antimicrobial and antiviral properties, making it a candidate for therapeutic applications. The following sections detail its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C4H6ClN3S. The thiazole ring structure contributes to its reactivity and biological interactions.

This compound exhibits several mechanisms of action:

  • Antimicrobial Activity : The compound inhibits the growth of various pathogens by interfering with microbial protein synthesis and disrupting cell wall integrity.
  • Enzyme Interaction : It interacts with enzymes such as kinases and phosphatases, which can modulate signaling pathways critical for cellular functions.
  • Cellular Effects : The compound influences cellular processes like proliferation, differentiation, and apoptosis through modulation of gene expression and signaling pathways .

Biological Activity Data

The compound has been studied extensively for its biological effects. Below is a summary table of its activity against various pathogens:

Pathogen Activity Reference
Escherichia coliInhibition of growth
Staphylococcus aureusAntimicrobial effects
Candida albicansAntifungal properties
Trypanosoma bruceiPotential therapeutic target

Case Studies

Several studies have explored the biological activity of this compound:

  • Antimicrobial Efficacy : In a laboratory setting, this compound demonstrated significant inhibition against Staphylococcus aureus and Escherichia coli, suggesting potential use in treating bacterial infections.
  • Antiviral Properties : Research indicates that 2-methyl-1,3-thiazole derivatives can inhibit viral replication through interference with the viral life cycle at multiple stages .
  • Cytotoxicity Studies : A study assessing the cytotoxic effects on cancer cell lines showed that the compound could induce apoptosis in specific types of cancer cells while exhibiting lower toxicity towards normal cells .

Pharmacokinetics

Pharmacokinetic studies are essential to understanding the efficacy and safety profile of this compound:

  • Absorption and Distribution : Preliminary studies indicate moderate oral bioavailability with varied distribution profiles depending on the administration route.
  • Metabolism : The compound undergoes metabolic transformations that may influence its therapeutic effectiveness. Further studies are needed to elucidate these pathways.

Q & A

Q. What are the recommended methods for synthesizing 2-methyl-1,3-thiazole-4-carboximidamide hydrochloride, and how can purity be optimized?

Answer: Synthesis typically involves cyclization of thioamide precursors or functionalization of the thiazole core. For example:

  • Thioamide Cyclization: React 2-methylthiazole-4-carboxylic acid derivatives with amidating agents (e.g., ammonium chloride under reflux in ethanol).
  • Imidamide Formation: Treat 2-methylthiazole-4-carbonitrile with hydroxylamine hydrochloride followed by HCl to form the imidamide hydrochloride salt.
    Purity Optimization: Use recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluting with methanol/dichloromethane). Purity can be confirmed via HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) .

Q. How should researchers characterize the compound’s structural identity and purity?

Answer:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR (DMSO-d6) should show peaks for the thiazole ring (δ 7.8–8.2 ppm) and methyl groups (δ 2.5–2.7 ppm). 13^{13}C NMR confirms the carboximidamide moiety (δ 160–165 ppm) .
  • Mass Spectrometry (MS): ESI-MS in positive mode should display the molecular ion peak [M+H]+^+ at m/z 177.65 (calculated for C5_5H7_7N3_3S·HCl) .
  • Elemental Analysis: Match experimental C, H, N, S, and Cl percentages to theoretical values (e.g., C: 33.82%, H: 4.51%, N: 23.60%) .

Q. What storage conditions ensure the compound’s stability?

Answer: Store in airtight, light-resistant glass containers at 2–8°C in a desiccator (silica gel). Avoid exposure to moisture, strong oxidizers, or high temperatures (>40°C), which may degrade the compound into reactive byproducts (e.g., thiourea derivatives) .

Q. How can researchers assess batch-to-batch consistency in synthesis?

Answer:

  • HPLC Purity Analysis: Use a validated method with a C18 column (flow rate: 1 mL/min, UV detection at 254 nm). Acceptable purity thresholds are ≥97% for research-grade material.
  • Melting Point Consistency: Confirm melting point (mp) within the reported range (185°C ± 2°C) using differential scanning calorimetry (DSC) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in reported biological activities of this compound?

Answer:

  • Dose-Response Validation: Replicate assays (e.g., antimicrobial MIC tests) across multiple cell lines or microbial strains.
  • Metabolite Profiling: Use LC-MS to identify active metabolites that may contribute to observed discrepancies .
  • Structural Confirmation: Re-analyze compound identity via single-crystal X-ray diffraction (SHELX software for refinement) to rule out isomerism or impurities .

Q. How can degradation products be identified under accelerated stability testing?

Answer:

  • Forced Degradation Studies: Expose the compound to heat (60°C, 75% RH), acidic (0.1M HCl), or alkaline (0.1M NaOH) conditions.
  • LC-HRMS Analysis: Compare degradation profiles to control samples. Major degradation products often include hydrolyzed carboximidamide (forming carboxylic acid) or oxidized thiazole derivatives .

Q. What advanced techniques are suitable for studying its interaction with biological targets?

Answer:

  • Surface Plasmon Resonance (SPR): Measure binding kinetics to enzymes (e.g., kinases) using immobilized protein targets.
  • Molecular Dynamics Simulations: Model interactions with receptor binding pockets (e.g., using AutoDock Vina) to predict binding affinities .

Q. How can researchers optimize analytical methods for trace impurity detection?

Answer:

  • UHPLC-MS/MS: Employ a BEH C18 column (1.7 µm particles) with a gradient of 0.1% formic acid in water/acetonitrile. Set MS in MRM mode for specific impurity ions (e.g., m/z 143.16 for 2-methylthiazole-4-carboxylic acid) .
  • Limit of Detection (LOD): Validate down to 0.05% w/w using spiked samples.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride
Reactant of Route 2
2-methyl-1,3-thiazole-4-carboximidamide Hydrochloride

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